molecular formula C16H12ClNO B12618066 5-Chloro-8-methyl-3-phenyl-2-quinolinol CAS No. 1031928-28-5

5-Chloro-8-methyl-3-phenyl-2-quinolinol

Cat. No.: B12618066
CAS No.: 1031928-28-5
M. Wt: 269.72 g/mol
InChI Key: JROXIQBNVVUVOA-UHFFFAOYSA-N
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Description

Contextualization within the 2-Quinolinol Molecular Framework

The core of 5-Chloro-8-methyl-3-phenyl-2-quinolinol is the 2-quinolinol, also known as quinolin-2(1H)-one, moiety. This structure is an aza-heterocyclic compound comprising a fused benzene (B151609) ring and a 2(1H)-pyridone ring. mdpi.comsemanticscholar.org A key characteristic of 2-quinolinol is its tautomerism, existing in equilibrium between the keto form (quinolin-2(1H)-one) and the enol form (2-hydroxyquinoline). mdpi.comsemanticscholar.org Spectroscopic and computational studies have indicated that the 2-quinolone form is the predominant tautomer in both nonaqueous solutions and the solid state, largely due to its high hydrogen-bonded dimeric stabilization. mdpi.comsemanticscholar.org The presence and nature of substituents, as well as the polarity of the solvent, can influence this tautomeric equilibrium. mdpi.comsemanticscholar.org

The specific substitutions on the 2-quinolinol ring in this compound—a chloro group at position 5, a methyl group at position 8, and a phenyl group at position 3—are expected to modulate its electronic and steric properties, thereby influencing its chemical reactivity and potential interactions.

Fundamental Significance of the Quinoline (B57606) Heterocyclic Scaffold in Advanced Chemical Science

The quinoline scaffold, a fusion of a benzene and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to serve as a versatile framework for the design of new therapeutic agents. nih.gov Quinoline and its derivatives exhibit a broad spectrum of pharmacological activities. nih.gov

The synthetic versatility of the quinoline ring system allows for the generation of a vast number of structurally diverse derivatives through various substitution patterns. nih.gov This adaptability has made quinolines a focal point in the development of compounds for a range of applications beyond medicine, including as fluorescent chemosensors for metal ions and as electron carriers in organic light-emitting diodes (OLEDs). organic-chemistry.org

Overview of Research Directions in 2-Quinolinol Derivative Chemistry

Research into 2-quinolinol derivatives is a dynamic and expanding area of chemical science. A significant focus of this research is the synthesis of novel derivatives with tailored properties. Various synthetic methodologies have been developed to introduce a wide array of functional groups at different positions on the quinolinol core. These methods include the Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines, and the Knorr quinoline synthesis, which can yield 2-hydroxyquinolines. wikipedia.org Other notable synthetic routes include the Camps cyclization and the Friedländer annulation. researchgate.netwikipedia.org

A key research direction is the exploration of the biological activities of these derivatives. For instance, the introduction of different substituents on the quinolinol ring has been shown to impart a range of pharmacological properties. organic-chemistry.org Furthermore, the ability of hydroxyquinolines to chelate metal ions is another area of active investigation, with potential applications in various fields. organic-chemistry.org The development of new catalytic systems, including the use of metal catalysts and more environmentally friendly approaches, continues to be a priority in the synthesis of 2-quinolinol derivatives. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1031928-28-5

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

5-chloro-8-methyl-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C16H12ClNO/c1-10-7-8-14(17)13-9-12(16(19)18-15(10)13)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)

InChI Key

JROXIQBNVVUVOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 8 Methyl 3 Phenyl 2 Quinolinol and Analogues

Classical and Contemporary Approaches to 2-Quinolinol Core Synthesis

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. nih.gov These range from historic name reactions to modern transition-metal-catalyzed processes. The synthesis of 2-quinolinols, also known as 2(1H)-quinolones, represents a significant subset of these methodologies. nih.govresearchgate.net

Cyclization Reactions in Quinoline Formation (e.g., modifications of Skraup, Friedländer, or related cyclizations relevant to 2-quinolinols)

Classical methods for quinoline synthesis rely on the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. nih.gov Several of these have been adapted for the specific synthesis of 2-quinolinols.

Skraup Synthesis: The archetypal Skraup reaction involves heating an aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and finally oxidation to form the aromatic quinoline ring. pharmaguideline.comiipseries.org While powerful for quinoline synthesis itself, modifications are necessary to yield 2-quinolinol structures.

Friedländer Synthesis: This is one of the most direct and widely used methods, involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing an active α-methylene group. nih.govjk-sci.comnih.gov The reaction, which can be catalyzed by acids or bases, forms the quinoline ring through a condensation followed by a cyclodehydration. nih.govwikipedia.org By selecting appropriate starting materials, this method can be tailored to produce a variety of substituted quinolines and quinolinols. nih.govderpharmachemica.com

Conrad-Limpach-Knorr Synthesis: This method is particularly relevant for the synthesis of hydroxylated quinolines. The reaction of anilines with β-ketoesters can lead to two different products depending on the reaction conditions. pharmaguideline.comquimicaorganica.org At lower temperatures (kinetic control), the reaction favors the formation of a β-amino acrylate, which cyclizes to a 4-quinolone (Conrad-Limpach). quimicaorganica.orgwikipedia.orgscribd.com At higher temperatures (thermodynamic control), the initially formed β-ketoester anilide cyclizes to yield a 2-quinolone (Knorr variation). wikipedia.org This regioselectivity makes it a versatile tool for accessing specific quinolone isomers.

Table 1: Overview of Classical Quinoline Syntheses

Reaction Name Reactants Product Type Key Features
Skraup Synthesis Aniline, Glycerol, H₂SO₄, Oxidizing Agent Quinoline Harsh conditions; often violent reaction. wikipedia.orgresearchgate.net
Friedländer Synthesis 2-Aminobenzaldehyde/ketone, α-Methylene Ketone/Aldehyde Substituted Quinoline Simple, versatile, acid or base-catalyzed. nih.govnih.gov
Conrad-Limpach-Knorr Synthesis Aniline, β-Ketoester 4-Quinolone or 2-Quinolone Temperature-dependent regioselectivity. quimicaorganica.orgwikipedia.org

Palladium-Catalyzed Synthetic Transformations for 2-Quinolones

Modern synthetic chemistry has seen the rise of palladium catalysis as a powerful tool for constructing complex heterocyclic systems, including 2-quinolones. nih.gov These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

One prominent strategy involves the palladium-catalyzed carbonylative annulation of alkynes. nih.gov For instance, o-iodoanilines can react with internal alkynes and carbon monoxide in the presence of a palladium catalyst to form 3,4-disubstituted 2-quinolones. acs.org In this process, the nature of the substituent on the aniline's nitrogen atom is crucial for achieving high yields, although this protecting group is often cleaved during the reaction to yield the N-unsubstituted 2-quinolone. acs.org

Other palladium-catalyzed routes include:

Tandem Reactions: Methods combining Buchwald-Hartwig amination with subsequent aldol (B89426) condensation or Knoevenagel reactions have been developed to build the quinolone ring in a cascade fashion. nih.govnih.gov

Heck Coupling and Cyclization: The coupling of pivaloylaminobenzenes with α,β-unsaturated carbonyl compounds via a Heck reaction, followed by cyclization, affords 3-substituted quinolin-2(1H)-ones. nih.gov

C-H Activation: Palladium(II)-catalyzed intermolecular Heck reactions followed by intramolecular C-H amidation have been used to prepare 4-aryl-2-quinolones. nih.gov This approach is valued for its step-economy. nih.gov

Table 2: Selected Palladium-Catalyzed Syntheses of 2-Quinolones

Reaction Type Starting Materials Catalyst System (Example) Product
Carbonylative Annulation N-Substituted o-iodoaniline, Internal alkyne, CO Pd(OAc)₂, PPh₃ 3,4-Disubstituted 2-quinolone. acs.org
Tandem Amination/Aldol Aryl halide, N-alkoxyamide, Benzaldehyde Pd₂(dba)₃, Xantphos, Cs₂CO₃ N-Alkoxyquinolone. nih.govnih.gov
Heck/Cyclization 2-Iodoaniline, α,β-Unsaturated carbonyl compound Pd(OAc)₂, PPh₃, NaOAc 3-Substituted 2-quinolone. nih.gov

Copper-Mediated Annulation and Dipolar Cycloaddition in 2-Quinolinol Synthesis

Copper catalysis provides an alternative and often complementary approach to palladium for quinoline synthesis. These methods are attractive due to the lower cost and toxicity of copper compared to palladium.

Copper-catalyzed tandem reactions have been developed for the regioselective synthesis of substituted quinolines. rsc.org For example, a process involving Knoevenagel condensation of o-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by copper-catalyzed amination and intramolecular cyclization, yields 2-aminoquinolines or 2-arylquinoline-3-carbonitriles. rsc.org

In other approaches, copper salts like CuCl₂ or CuBr have been used to catalyze cascade reactions. rsc.org For instance, pyrido-fused quinazolinones can be synthesized from 2-aminoarylmethanols and isoquinolines in the presence of a copper catalyst and molecular oxygen as a green oxidant. rsc.org Another efficient, one-step synthesis of 2-acylquinolines involves a copper(I)-catalyzed tandem reaction of 2-ethynylanilines with glyoxals. nih.gov

Strategic Functionalization for Specific Substituents in 2-Quinolinols

To synthesize the target molecule, 5-Chloro-8-methyl-3-phenyl-2-quinolinol, the introduction of the chloro, methyl, and phenyl groups at specific positions is required. This can be achieved either by using appropriately substituted starting materials in the core synthesis or by post-synthetic functionalization of the quinolinol ring.

Regioselective Halogenation at the C5 Position

The introduction of a halogen at the C5 position of a quinoline ring, particularly when an 8-substituent is present, is a challenging transformation. However, methods for such remote C-H functionalization have been developed.

An operationally simple, metal-free protocol has been established for the C5-halogenation of 8-substituted quinoline derivatives. rsc.orgrsc.org This reaction uses trihaloisocyanuric acid as an inexpensive and atom-economical halogen source and can proceed at room temperature, open to the air. rsc.orgrsc.org This method demonstrates high regioselectivity for the C5 position and is tolerant of a variety of substituents at the C8 position, including amides and alkoxy groups. rsc.org

Metal-catalyzed approaches have also been reported. Stahl and co-workers demonstrated a copper-mediated C5-chlorination of N-(quinolin-8-yl)benzamide. rsc.org Additionally, an iron(III)-catalyzed method for the halogenation of 8-amidoquinolines in water has been developed, providing good to excellent yields of the 5-halogenated products. mdpi.com A plausible mechanism for this transformation involves the formation of an iron-quinoline complex, followed by oxidation and proton transfer steps to facilitate the regioselective halogenation. mdpi.comresearchgate.net

Introduction of Methyl Group at the C8 Position

The introduction of substituents at the C8 position of the quinoline nucleus is often accomplished by using a pre-functionalized aniline (e.g., ortho-toluidine or its derivatives) in a classical cyclization reaction like the Friedländer or Skraup synthesis.

Direct C-H functionalization at the C8 position is an attractive modern alternative. The N-oxide moiety of quinoline N-oxide can act as a directing group to facilitate metal-catalyzed C-H activation at the C8 position. Palladium-catalyzed C8-selective arylation of quinoline N-oxides has been achieved using iodoarenes. acs.org Mechanistic studies suggest that the preference for the C8 position is due to its greater nucleophilicity compared to the C2 position and the stability of the resulting five-membered palladacycle intermediate. acs.org While this demonstrates the feasibility of C8 functionalization, specific methods for C8-methylation would be required. Cobalt(III) catalysis has also been employed for the site-selective C8-alkylation of quinolines using cyclopropanols as the alkylating agent, with the N-oxide again serving as a weak chelating group. acs.org Although direct C8-methylation via C-H activation is less commonly reported than arylation or other alkylations, these directed approaches provide a strategic blueprint for how such a transformation could be designed.

Phenyl Group Incorporation at the C3 Position

The introduction of a phenyl group at the C3 position of the 2-quinolinol scaffold is a critical transformation in the synthesis of this compound and its analogues. Two principal strategies have emerged as effective for this purpose: the classical Knorr quinoline synthesis and modern palladium-catalyzed C-H arylation reactions.

The Knorr quinoline synthesis offers a foundational approach to constructing the 2-hydroxyquinoline (B72897) core with a pre-installed C3 substituent. acs.orgmdpi.com This method involves the condensation of an aniline derivative with a β-ketoester. To synthesize this compound via this route, 2-amino-4-chlorotoluene would be reacted with ethyl 2-phenylacetoacetate. The reaction proceeds through the formation of a β-keto anilide intermediate, which then undergoes acid-catalyzed cyclization to yield the desired 2-quinolinol. The regioselectivity of the Conrad-Limpach-Knorr synthesis is temperature-dependent; higher temperatures generally favor the formation of the 2-hydroxyquinoline isomer, which is the desired outcome for this synthesis. mdpi.com The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or polyphosphoric acid.

A more contemporary and often more efficient method for introducing the C3-phenyl group is through palladium-catalyzed C-H arylation . This approach allows for the direct formation of a carbon-carbon bond between the C3 position of a pre-formed 2-quinolinone and an arylating agent, typically an arylboronic acid (in a Suzuki-Miyaura coupling) or an unactivated arene. For instance, a pre-synthesized 5-chloro-8-methyl-2-quinolinol could be directly arylated at the C3 position. These reactions are highly dependent on the choice of the palladium catalyst, the ligand, and the reaction conditions to achieve high selectivity for the C3 position over other potentially reactive C-H bonds in the molecule.

Advanced Synthetic Protocols and Yield Optimization for 2-Quinolinol Derivatives

Optimizing the synthesis of 2-quinolinol derivatives, including this compound, involves a careful consideration of various reaction parameters. The choice of solvent, catalyst, and ligands can have a profound impact on reaction rates, yields, and selectivity.

Solvent Effects and Reaction Parameter Tuning

The solvent can play a crucial role in the outcome of 2-quinolinol syntheses, particularly in classical methods like the Knorr synthesis. High-boiling point solvents are often employed to facilitate the high-temperature cyclization step. The polarity of the solvent can also influence the reaction rate and the solubility of intermediates. For instance, in related Conrad-Limpach syntheses, a study demonstrated that increasing the boiling point of the solvent generally leads to improved yields of the corresponding 4-hydroxyquinoline. While specific data for 3-phenyl-2-quinolinol is not detailed, the general trend is applicable.

SolventBoiling Point (°C)
Toluene111
Xylene138-144
Diphenyl ether259
Dowtherm A257

In palladium-catalyzed reactions, the choice of solvent can affect the stability and activity of the catalyst. Aprotic polar solvents such as DMF, DMSO, and dioxane are commonly used in Suzuki-Miyaura couplings. The selection of the optimal solvent is often determined empirically for a specific substrate and catalyst system.

Catalytic Systems and Ligand Design for Enhanced Selectivity

In modern synthetic approaches to 2-quinolinol derivatives, the design of the catalytic system is paramount for achieving high efficiency and selectivity. Palladium-based catalysts are the most extensively studied for C-H arylation reactions. The choice of the palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and, more importantly, the ligand, dictates the outcome of the reaction.

Ligand design is a key area of research for optimizing palladium-catalyzed C-H functionalization. The electronic and steric properties of the ligand can influence the regioselectivity of the arylation. For the C3-arylation of a 2-quinolinone, a ligand is required that facilitates the activation of the C3-H bond. Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and various biaryl phosphines, have been shown to be effective in many C-H activation reactions by promoting the oxidative addition step and stabilizing the catalytically active species. nih.gov The use of specific quinoline-based ligands has also been explored to enhance the reactivity and selectivity in γ-C-H arylation of aliphatic amides, demonstrating the principle of ligand-substrate matching for optimal performance. ucc.ie

The following table provides a conceptual overview of how different ligand classes can influence the outcome of palladium-catalyzed C-H arylation, based on general principles observed in the literature.

Ligand ClassKey CharacteristicsPotential Impact on C3-Arylation of 2-Quinolinones
Monodentate Phosphines (e.g., PPh₃, P(t-Bu)₃)Varying steric bulk and electron-donating ability.Can be effective, with bulkier, more electron-rich ligands often improving catalytic activity.
Bidentate Phosphines (e.g., dppf, Xantphos)Form stable chelate complexes with palladium.Can enhance catalyst stability and influence selectivity.
N-Heterocyclic Carbenes (NHCs)Strong σ-donors.Can lead to highly active and stable catalysts.
Specialized Ligands (e.g., Quinoline-based)Designed for specific substrate interactions.Can offer high selectivity through tailored ligand-substrate interactions.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has yielded no specific experimental or theoretical findings. Detailed analytical information, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data, appears to be absent from the accessible scientific literature. Consequently, a complete structural elucidation based on the requested analytical techniques cannot be provided at this time.

The inquiry sought a detailed examination of the compound structured around several key analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR for proton environment analysis, ¹³C NMR for carbon backbone characterization, and 2D NMR techniques (such as COSY, HSQC, HMBC) for determining connectivity and spatial proximity of atoms.

Vibrational Spectroscopy: Encompassing Fourier Transform Infrared (FTIR) and Raman studies to identify characteristic vibrational modes of functional groups and to investigate intermolecular interactions and solid-state properties.

Despite extensive searches for scholarly articles and spectroscopic databases, no specific data sets corresponding to this compound were found. The scientific community relies on such published data to verify chemical structures, understand molecular behavior, and develop new applications. The absence of this information indicates that the compound may be novel, not yet fully characterized, or that its analytical data has not been published in publicly accessible domains.

While research exists for structurally related quinoline and quinolinol derivatives, direct extrapolation of their spectroscopic data to this compound would be scientifically unsound due to the significant influence of substituent groups (chloro, methyl, and phenyl) and their specific positions on the quinolinol core, which uniquely affect the magnetic and vibrational properties of the molecule.

Further empirical research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data necessary for the detailed structural article as outlined.

Advanced Spectroscopic and Structural Elucidation of this compound

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental data for the compound “this compound” regarding its mass spectrometry, UV-Vis spectroscopy, and X-ray crystallography are not available in the public domain. The search included scholarly articles, chemical databases, and spectroscopic repositories.

The information retrieved predominantly pertains to related but structurally distinct compounds, such as 5-chloro-8-hydroxyquinoline and other quinoline derivatives. These related compounds differ in the position of the hydroxyl group and lack the specific methyl and phenyl substitutions requested. Due to the strict requirement to focus solely on "this compound," and the absence of specific data for this molecule, it is not possible to provide a scientifically accurate and non-speculative analysis for the requested sections.

To generate the detailed article as outlined, experimental studies determining the mass spectrometric fragmentation, electronic absorption properties, and crystal structure of this compound would need to be conducted and published.

Theoretical and Computational Chemistry of 5 Chloro 8 Methyl 3 Phenyl 2 Quinolinol

Molecular Dynamics (MD) Simulations

There are no published MD simulation studies that would describe the dynamic behavior, conformational flexibility, and interactions of 5-Chloro-8-methyl-3-phenyl-2-quinolinol in different environments.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Similarly, NCI and RDG analyses, used to visualize and understand weak intramolecular and intermolecular interactions, have not been performed or reported for this compound.

While general computational studies on other quinoline (B57606) derivatives exist, the strict focus on this compound cannot be satisfied with scientifically validated data at this time. The theoretical and computational characterization of this compound represents a gap in the current scientific literature, marking it as a potential subject for future research endeavors. Such a study would contribute to a deeper understanding of how the specific substitutions (chloro, methyl, and phenyl groups) on the quinolinol core influence its structural and electronic properties.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies for Electron Distribution

The Electron Localization Function (ELF) is a powerful theoretical tool used in quantum chemistry to analyze the electron localization in a molecule. wikipedia.orgjussieu.fr It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org This analysis offers a chemically intuitive picture of electron distribution, clearly distinguishing core and valence electrons, and identifying covalent bonds and lone pairs. wikipedia.orgcanterbury.ac.uk The ELF's ability to visualize electron pair probability makes it a faithful representation of the Valence Shell Electron Pair Repulsion (VSEPR) theory in action. wikipedia.org

Similarly, the Localized Orbital Locator (LOL) is another function used to visualize and analyze electron localization. The parameters of the critical points in the LOL topology near a heteroatom can reflect changes in the size, density, and electron energy of a lone pair, correlating with the donor ability of that atom. rsc.org

The ELF analysis of a molecule like this compound would be expected to show distinct localization basins corresponding to:

Core electrons: Surrounding the heavy atoms (C, N, O, Cl).

Covalent bonds: Along the axes connecting bonded atoms (C-C, C-H, C-N, C-O, C-Cl).

Lone pairs: Associated with the nitrogen and oxygen atoms.

The positions of the ELF maxima, known as attractors, are of particular interest as they characterize the regions of electron pairing. jussieu.fr By dividing the molecular space based on the gradient of the ELF, one can assign every point in space to an attractor, thus defining the basins of electron localization. jussieu.fr

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in modern technologies such as optical switching, data storage, and telecommunications. semanticscholar.orgnih.gov Organic compounds, particularly those with donor-π-acceptor (D-π-A) architectures, often exhibit significant NLO responses. mdpi.com The NLO properties are related to the molecular polarizability (α) and hyperpolarizability (β), which describe the linear and non-linear response of the molecule to an external electric field, respectively. mdpi.com

Computational methods, especially Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. semanticscholar.orgresearchgate.net For quinoline derivatives, studies have shown that the electronic and structural properties, such as the nature of substituent groups and the extent of the π-conjugated system, play a crucial role in determining the NLO response. mdpi.com For instance, the introduction of electron-donating and electron-withdrawing groups can enhance intramolecular charge transfer (ICT), leading to larger hyperpolarizability values. nih.govmdpi.com

Theoretical calculations on various quinoline derivatives have been performed to evaluate their NLO properties. These studies typically involve geometry optimization of the molecule followed by the calculation of polarizability and hyperpolarizability tensors using a suitable DFT functional and basis set, such as B3LYP or CAM-B3LYP with a 6-311++G(d,p) basis set. semanticscholar.orgresearchgate.netnih.gov

CompoundMethodologyDipole Moment (μ) [Debye]Average Polarizability (⟨α⟩) [esu]First Hyperpolarizability (β) [esu]
(E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-one (QBCP)CAM-B3LYP/6-311++G(d,p)Data not specifiedData not specifiedSignificant third-order susceptibility reported
Quinoline-1,3-benzodioxole chalconeCAM-B3LYP/6-311++g(d,p)5.05Data not specified14.07 x 10-30
Various Pyrazolyl Quinolinone DerivativesB3LYP/6-311++G(d,p)Range from ~3 to ~8Range from ~30 x 10-24 to ~50 x 10-24Range from ~1 x 10-30 to ~15 x 10-30

Note: The values in the table are for different, but structurally related, quinoline derivatives and are intended for illustrative purposes. semanticscholar.orgnih.govresearchgate.net

Tautomerism Studies in 2-Quinolinol Derivatives (e.g., keto-enol tautomerism)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. nih.gov For 2-quinolinol and its derivatives, the most significant tautomeric equilibrium is between the enol form (2-hydroxyquinoline) and the keto form (quinolin-2(1H)-one). nih.gov This keto-enol tautomerism is crucial as the different tautomers can exhibit distinct chemical and physical properties. frontiersin.org

The position of this equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, and the possibility of intra- and intermolecular hydrogen bonding. nih.govfrontiersin.org Computational studies using DFT methods have been instrumental in investigating the relative stabilities of the keto and enol tautomers and the energy barriers for their interconversion. nih.govorientjchem.org

For the parent 2-quinolinol, theoretical studies have shown that the keto tautomer is generally more stable than the enol form. nih.gov The stability of the keto form is attributed to the amide group's resonance stabilization within the heterocyclic ring.

In substituted 2-quinolinol derivatives, the presence of different functional groups can shift the equilibrium. For this compound, the phenyl group at the 3-position, the chloro group at the 5-position, and the methyl group at the 8-position will all electronically influence the quinoline ring system. A computational study would be required to definitively determine the most stable tautomer for this specific compound in various environments (gas phase and different solvents).

The general mechanism for the interconversion involves an intramolecular proton transfer from the hydroxyl group to the ring nitrogen in the enol form to yield the keto form, or from the nitrogen to the carbonyl oxygen in the keto form to yield the enol form. The transition state for this process involves the simultaneous breaking and forming of bonds. The solvent can play a significant role by stabilizing one tautomer over the other through hydrogen bonding or dielectric effects. nih.govorientjchem.org For example, polar aprotic solvents have been shown to favor the keto form in some systems, while non-polar solvents may favor the enol form. nih.gov

Reaction Mechanisms and Chemical Reactivity of 5 Chloro 8 Methyl 3 Phenyl 2 Quinolinol

Intrinsic Reactivity of the 2-Quinolinol Core System

The 2-quinolinol core, also known as carbostyril, is a crucial heterocyclic system that exhibits distinct reactivity patterns. A key characteristic of 2-quinolinol is its existence in a tautomeric equilibrium with its keto form, quinolin-2(1H)-one. nih.govresearchgate.net In the gas phase and in solution, the equilibrium generally favors the quinolin-2(1H)-one form, which is the more stable tautomer. soton.ac.ukresearchgate.net This tautomerism is fundamental to its reactivity, influencing its aromaticity and the nature of its reaction pathways.

The 2-quinolinol system is a fused heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring. The nitrogen atom in the pyridine ring withdraws electron density, rendering the heterocyclic ring relatively electron-deficient compared to the benzene ring. numberanalytics.com This electronic characteristic dictates the regioselectivity of many reactions. The presence of the hydroxyl group at the C2 position further modulates the electronic landscape of the molecule.

Theoretical calculations, such as those using density functional theory (DFT), have been employed to study the structure and electron population of hydroxyquinolines. researchgate.net These studies show that for most hydroxyquinoline isomers, the OH tautomer is the most stable; however, 2-hydroxyquinoline (B72897) is a notable exception where the NH-tautomer (quinolin-2(1H)-one) is significantly more stable. researchgate.net This stability is attributed to the formation of a cyclic amide structure. researchgate.net

Nucleophilic and Electrophilic Substitution Pathways on the Quinoline (B57606) Ring System

The quinoline ring system is susceptible to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being heavily influenced by the electronic nature of the two fused rings.

Electrophilic Substitution: The benzene ring of the quinoline system is more electron-rich than the pyridine ring, which is deactivated by the electron-withdrawing nitrogen atom. numberanalytics.comquimicaorganica.orgresearchgate.net Consequently, electrophilic aromatic substitution (SEAr) predominantly occurs on the carbocyclic (benzene) ring, typically at positions C5 and C8. quimicaorganica.orgpharmaguideline.comyoutube.com The stability of the cationic intermediate (Wheland intermediate) formed during the reaction favors attack at these positions. quimicaorganica.orgimperial.ac.uk Common electrophilic substitution reactions include nitration and halogenation. numberanalytics.com

Nucleophilic Substitution: Conversely, nucleophilic substitution reactions target the electron-deficient pyridine ring. researchgate.netyoutube.com These reactions occur preferentially at the C2 and C4 positions, which are activated towards nucleophilic attack. youtube.comquimicaorganica.orgiust.ac.ir The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic substitution. quimicaorganica.org The mechanism often proceeds through a stable addition-elimination intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org

Reactivity at the Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

The hydroxyl group at the C2 position of the 2-quinolinol tautomer is a key site for functionalization. However, due to the predominant quinolin-2(1H)-one tautomer, reactions often occur on the nitrogen atom (N-alkylation/acylation) or the oxygen atom, leading to O-ethers and O-esters.

O-Alkylation: The synthesis of 2-alkoxyquinolines can be achieved through the alkylation of 2-quinolones. researchgate.net For instance, the reaction of quinolin-2(1H)-ones with alkyl halides in the presence of a base can yield the corresponding 2-alkoxyquinoline derivatives. More modern methods involve palladium-catalyzed cascade reactions to construct the 2-alkoxyquinoline core from different precursors. researchgate.net Another approach uses aryne chemistry, where quinoxalin-2(1H)-one reacts with an in-situ generated aryne to form 2-phenoxyquinoxaline (B2893713) derivatives. nih.gov

O-Acylation: The hydroxyl group can undergo O-acylation to form esters. A reported method for the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818) involves a triethylamine-mediated O-acylation of 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride. researchgate.net This highlights the reactivity of the hydroxyl group in quinolinone systems towards acylating agents under basic conditions.

Reactivity of the C8-Methyl Group and its Functionalization

The methyl group at the C8 position is a reactive site that can be functionalized through various chemical transformations, including oxidation and halogenation.

Oxidation: The oxidation of methylquinolines can lead to the corresponding carboxylic acids or aldehydes, which are valuable synthetic intermediates. tandfonline.com

To Carboxylic Acids: Oxidation of methylquinoline-carboxylic acids with reagents like nickel peroxide in an aqueous base can yield quinoline-dicarboxylic acids. tandfonline.com

To Aldehydes: Selective oxidation of the methyl group to a formyl group is of significant interest. nih.gov This can be achieved using selenium dioxide (SeO₂), although reaction conditions must be carefully controlled to optimize aldehyde yield and prevent over-oxidation to the carboxylic acid. tandfonline.com Other methods include photocatalytic oxidation using TiO₂ under UV illumination and using hypervalent iodine(III) reagents for a metal-free oxidation. nih.govresearchgate.net More recently, Pd(II)-catalyzed arylation followed by oxidation of 8-methylquinolines has been developed to produce 8-benzoylquinolines. acs.org

Halogenation: The methyl group can undergo benzylic halogenation. For instance, 8-methylquinoline (B175542) can be halogenated using N-bromosuccinimide (NBS). acs.org Studies on the halogenation of 8-methylquinoline with trichloroisocyanuric acid (TCCA) have shown that chlorination can occur at the C5 position of the ring, but dichlorinated products can also form. rsc.org When subjected to bromination conditions, bromination of the methyl group can occur. rsc.org

Influence of the C5-Chloro Substituent on Reaction Regio- and Chemoselectivity

The presence of a chlorine atom at the C5 position significantly impacts the reactivity of the quinoline ring. As a halogen, chlorine is an electron-withdrawing group via induction (-I effect) but a weak deactivator that directs electrophilic substitution to ortho and para positions. However, in the context of the quinoline ring system, its effects are more complex.

The chloro group at C5 deactivates the benzene ring towards further electrophilic substitution. Strongly electron-withdrawing substituents are known to decrease the electron density on the ring nitrogen, making the molecule less susceptible to electrophilic attack. acs.org This deactivation can influence the conditions required for subsequent reactions.

In nucleophilic substitution reactions, the chloro group's electron-withdrawing nature can subtly influence the electron distribution in the pyridine ring, potentially affecting the rates of reaction at the C2 and C4 positions. Furthermore, the presence of a halogen can provide a site for metal-halogen exchange reactions, enabling the introduction of other functional groups via organometallic intermediates, though this is complicated by competing nucleophilic addition. iust.ac.ir In a Pd-catalyzed arylation/oxidation of 8-methylquinolines, substrates bearing a chloro group at the C5 position afforded the desired product, indicating that the halogen remains intact and can be used for further functionalization. acs.org

Steric and Electronic Effects of the C3-Phenyl Group on Reaction Mechanisms

The phenyl group at the C3 position introduces both steric and electronic effects that modify the reactivity of the quinoline system.

Steric Effects: The steric bulk of the C3-phenyl group can hinder the approach of reactants to adjacent positions, particularly the C2 and C4 positions. This steric hindrance can affect the rate and regioselectivity of reactions. For example, in nucleophilic substitution reactions at the C2 or C4 positions, the phenyl group could sterically shield these sites, potentially requiring more forcing reaction conditions or leading to alternative reaction pathways. The steric effect of substituents at the 2-position of the quinoline ring has been noted to impair the coordinating ability of the nitrogen atom to palladium catalysts, thereby preventing certain reactions. acs.org A similar, though likely less pronounced, effect could be anticipated from a C3-substituent.

Investigation of Intermolecular Chemical Interactions and Adsorption Phenomena

The chemical structure of 5-Chloro-8-methyl-3-phenyl-2-quinolinol allows for various intermolecular interactions, which are crucial for its physical properties and its behavior in different environments, including adsorption onto surfaces.

The presence of the hydroxyl (or N-H in the tautomer) and nitrogen atoms makes the molecule capable of acting as both a hydrogen bond donor and acceptor. These hydrogen bonding interactions are significant in the formation of its crystal lattice and its interaction with polar solvents.

The adsorption of quinoline and its derivatives onto various surfaces has been studied to understand their environmental fate and for purification processes.

On Carbonaceous Materials: Studies on the adsorption of quinoline on materials like graphite (B72142) oxide and activated carbons have shown that oxygen-containing functional groups on the adsorbent surface play a critical role. rsc.orgresearchgate.net The accessibility of these functional groups is important for the adsorption behavior. rsc.org

On Metal Surfaces: The adsorption of quinoline on metal surfaces like platinum, palladium, and rhodium has been investigated using DFT. nih.gov These studies indicate that quinoline tends to adsorb in a flat-lying orientation on platinum-group metals through the π-system of the aromatic rings. acs.org The presence of substituents would modulate these interactions. The chloro, methyl, and phenyl groups on this compound would influence its adsorption energy and preferred orientation on a given surface. For example, the interaction of the nitrogen lone pair with the surface can be a dominant binding mode, and this can be affected by the electronic nature of the substituents. acs.org Adsorption is also highly sensitive to pH, with maximum adsorption often observed around pH 6. researchgate.net

Data Tables

Table 1: Summary of Regioselectivity in Quinoline Reactions

Reaction TypePreferred Position(s)RingInfluencing Factors
Electrophilic SubstitutionC5, C8BenzeneElectron-rich nature of the benzene ring; stability of cationic intermediate. quimicaorganica.orgpharmaguideline.com
Nucleophilic SubstitutionC2, C4PyridineElectron-deficient nature of the pyridine ring; stability of anionic intermediate. youtube.comquimicaorganica.org

Table 2: Functionalization Reactions of the C8-Methyl Group

ReactionReagent(s)ProductReference(s)
Oxidation to AldehydeSelenium Dioxide (SeO₂)8-Formylquinoline derivative tandfonline.com
Oxidation to AldehydeTiO₂ / UV light8-Formylquinoline derivative nih.gov
Oxidation to Carboxylic AcidNickel Peroxide8-Quinolinecarboxylic acid derivative tandfonline.com
Benzylic HalogenationN-Bromosuccinimide (NBS)8-(Bromomethyl)quinoline derivative acs.org
Arylation/OxidationPd(OAc)₂, Aryl Iodide8-Benzoylquinoline derivative acs.org

Coordination Chemistry and Metal Complexation of 5 Chloro 8 Methyl 3 Phenyl 2 Quinolinol

Ligand Properties of Substituted 2-Quinolinols and Their Chelation Potential

Substituted 2-quinolinols, also known as 2-hydroxyquinolines, are heterocyclic organic compounds that possess significant potential as chelating agents for a wide array of metal ions. Their ability to form stable metal complexes stems from the molecular structure, which features a nitrogen atom within the quinoline (B57606) ring and an adjacent hydroxyl group. This arrangement of a hydroxyl oxygen atom and the quinoline nitrogen atom allows the molecule to function as a bidentate ligand, meaning it can bind to a central metal ion through two separate donor atoms.

Upon deprotonation of the phenolic hydroxyl group, the resulting anionic oxygen and the nitrogen atom form a stable five-membered chelate ring with a metal ion. This chelation significantly enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. The stability and properties of these complexes can be fine-tuned by the presence of various substituents on the quinoline ring. In the case of 5-Chloro-8-methyl-3-phenyl-2-quinolinol, the substituents are expected to influence its ligand properties in several ways:

Chloro Group (at C5): The electron-withdrawing nature of the chlorine atom can increase the acidity of the hydroxyl proton, potentially influencing the pH at which complexation occurs.

Methyl Group (at C8): This electron-donating group can increase the basicity of the quinoline nitrogen, potentially enhancing the strength of the metal-nitrogen bond.

Phenyl Group (at C3): The bulky phenyl group can introduce steric hindrance, which may affect the geometry and stoichiometry of the resulting metal complexes.

The combination of these electronic and steric factors makes this compound an intriguing ligand for the development of coordination compounds with tailored properties.

Synthesis and Characterization of Metal Complexes Formed with this 2-Quinolinol Derivative

The synthesis of metal complexes with quinolinol-type ligands is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the ligand's hydroxyl group, which is essential for chelation.

A general synthetic route would involve dissolving this compound in a solvent like ethanol (B145695) or dimethylformamide (DMF), followed by the addition of a metal salt (e.g., acetate, chloride, or nitrate (B79036) of metals like Cu²⁺, Ni²⁺, Zn²⁺, or Co²⁺). The resulting mixture is then heated, often with the addition of a base like sodium hydroxide (B78521) or ammonia, to yield the metal complex as a precipitate, which can be isolated by filtration.

Elucidation of Coordination Modes and Geometries (e.g., N,O-bidentate chelation)

Based on the structure of this compound, the most probable coordination mode is N,O-bidentate chelation . In this mode, the ligand binds to the metal center through the nitrogen of the quinoline ring and the oxygen from the deprotonated hydroxyl group. This is the common coordination behavior observed for analogous 2-quinolinol and 8-quinolinol ligands. nih.gov

The geometry of the resulting metal complex is determined by the coordination number of the metal ion and the ligand-to-metal ratio. For divalent metal ions like Cu²⁺, Ni²⁺, and Zn²⁺, which commonly exhibit coordination numbers of 4 or 6, complexes with a 1:2 metal-to-ligand ratio are expected. This would lead to tetrahedral or square planar geometries for four-coordinate complexes and octahedral geometry for six-coordinate complexes. For instance, studies on related quinazoline-based ligands incorporating an 8-hydroxyquinoline (B1678124) moiety have proposed distorted octahedral geometry for Cu²⁺ and octahedral geometry for Co²⁺ and Ni²⁺ complexes. researchgate.net

Determination of Metal-Ligand Stoichiometry

The stoichiometry of metal complexes with quinolinol ligands is frequently found to be 1:2 (Metal:Ligand). researchgate.netresearchgate.net This ratio is commonly observed for divalent metal ions. For trivalent metal ions, such as Al³⁺ or In³⁺, a 1:3 stoichiometry is typical, resulting in stable octahedral complexes like the well-known tris(8-hydroxyquinolinato)aluminum (Alq₃). nih.govbohrium.com

Experimental determination of the stoichiometry for complexes of this compound would typically be performed using methods such as:

Elemental Analysis: Comparing the theoretical and experimentally determined percentages of carbon, hydrogen, nitrogen, and the metal.

Job's Method (Continuous Variation): A spectrophotometric method used to determine the stoichiometry of a complex in solution.

Mole-Ratio Method: Another spectrophotometric technique where the concentration of one component is fixed while the other is varied.

Based on extensive data for related compounds, a 1:2 stoichiometry is the most probable outcome for complexes with divalent transition metals. researchgate.net

Spectroscopic and Analytical Characterization of Metal Chelates

The formation of metal chelates with this compound would be confirmed through various spectroscopic techniques. The expected changes in the spectra upon complexation, based on studies of similar ligands, are detailed below. researchgate.net

Infrared (IR) Spectroscopy:

The broad absorption band corresponding to the O-H stretching vibration of the free ligand (typically around 3400-3500 cm⁻¹) is expected to disappear in the spectrum of the metal complex, indicating the deprotonation and coordination of the hydroxyl group.

The C=N stretching vibration of the quinoline ring may shift to a lower frequency upon coordination of the nitrogen atom to the metal center.

The appearance of new bands at lower frequencies can be attributed to the formation of Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) bonds.

¹H NMR Spectroscopy:

The signal of the hydroxyl proton in the free ligand would be absent in the spectrum of the diamagnetic metal complex (e.g., with Zn²⁺), providing clear evidence of deprotonation and chelation.

Shifts in the chemical shifts of the aromatic protons near the coordination sites (the quinoline ring) would also be observed due to the influence of the metal ion.

UV-Visible (UV-Vis) Spectroscopy:

The absorption spectra of the metal complexes are expected to differ significantly from that of the free ligand. New absorption bands may appear, or existing bands may shift (typically a bathochromic or red shift) due to ligand-to-metal or metal-to-ligand charge transfer (CT) transitions. For related indium quinolinates, absorption bands are attributed to quinolinol-centered π–π* charge transfer transitions. nih.gov

The table below summarizes the expected spectroscopic changes upon complexation.

TechniqueObservation in Free LigandExpected Change Upon Complexation
IR Broad O-H stretchDisappearance of O-H band
C=N stretchShift to lower frequency
-Appearance of new M-O and M-N bands
¹H NMR Presence of -OH proton signalDisappearance of -OH proton signal
Specific aromatic proton signalsShifts in aromatic proton signals
UV-Vis π-π* transition bandsBathochromic (red) shift of bands; possible appearance of new charge-transfer bands

Quantitative Assessment of Metal-Ligand Stability and Binding Thermodynamics

The stability of a metal complex in solution is quantitatively expressed by its stability constant (K) or its logarithm (log K). scispace.comwikipedia.org A higher log K value indicates a more stable complex and a stronger interaction between the metal ion and the ligand. The stability of metal-quinolinol complexes is influenced by several factors, including:

The nature of the metal ion (charge, size, and electron configuration).

The basicity of the ligand's donor atoms.

The number and size of the chelate rings formed.

For many 8-hydroxyquinoline derivatives, the order of stability for divalent metal complexes often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.

Potentiometric titration is a primary method used to determine stepwise stability constants (K₁, K₂, etc.) in solution. core.ac.uk While no specific stability constant data exists for this compound, data from related substituted quinolines can provide an estimate of the expected magnitudes. For example, the stability constants for Indium(III) complexes with various substituted quinolines have been determined, showing the formation of stable 1:1, 1:2, and 1:3 complexes. core.ac.uk

The table below presents stability constant data for some metal complexes with related quinoline ligands to illustrate typical values.

LigandMetal Ionlog K₁log K₂log K₃Solvent/Conditions
8-HydroxyquinolineIn³⁺9.908.858.0050% Dioxane, 35°C
8-Hydroxy-2-methylquinolineIn³⁺9.608.607.7550% Dioxane, 35°C
8-Hydroxyquinoline-5-sulphonic acidIn³⁺8.947.786.88Aqueous, 35°C
Data sourced from a study on Indium(III) complexes. core.ac.uk

Thermodynamic parameters such as the change in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS) can also be determined from the temperature dependence of the stability constants, providing deeper insight into the spontaneity and driving forces of the complexation reaction.

Photophysical Properties of Metal Complexes (e.g., Luminescence, Phosphorescence)

One of the most widely studied and utilized properties of quinolinol metal complexes is their ability to luminesce, typically via fluorescence or phosphorescence. bohrium.com The free quinolinol ligands often exhibit weak fluorescence, but upon chelation with metal ions (especially d¹⁰ metals like Zn²⁺ and Al³⁺), a significant enhancement of emission intensity is observed. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF).

The mechanism involves the rigidification of the ligand structure upon complexation, which reduces the energy loss through non-radiative decay pathways (like vibrational relaxation), thereby increasing the fluorescence quantum yield. The emission properties are highly tunable:

Effect of Substituents: Electron-donating or electron-withdrawing groups on the quinoline ring can alter the energy of the π-π* transitions, leading to shifts in the emission wavelength (color tuning). Studies on dimeric indium quinolinates show that electron-donating groups at the C5 position cause a redshift in the emission band. nih.gov

Effect of the Metal Ion: The choice of the central metal ion is crucial. Paramagnetic ions or those with open d-shells (e.g., Cu²⁺, Ni²⁺) often quench luminescence. In contrast, diamagnetic ions with closed shells (e.g., Al³⁺, Ga³⁺, In³⁺, Zn²⁺) typically form highly luminescent complexes. nih.gov Heavy metal ions like Pt(II) or Ru(II) can promote phosphorescence due to enhanced spin-orbit coupling. researchgate.netrsc.org

Complexes of this compound with appropriate metal ions like Al³⁺ or Zn²⁺ are expected to be luminescent. The emission color would likely be in the blue-green region of the spectrum, characteristic of many quinolinolate complexes. bohrium.com The precise emission wavelength and quantum yield would depend on the interplay between the electronic effects of the chloro, methyl, and phenyl substituents.

Theoretical Modeling of Metal-Ligand Binding Interactions (e.g., DFT studies on complex electronic structure)

The application of theoretical methods like DFT is crucial for a deeper understanding of the nature of the metal-ligand bond, the electronic distribution within the complex, and the factors governing its stability and reactivity. Such studies typically provide valuable insights into:

Optimized Geometries: Predicting the three-dimensional arrangement of the ligand around the metal center.

Bonding Analysis: Quantifying the covalent and electrostatic contributions to the metal-ligand bond through methods like Natural Bond Orbital (NBO) analysis.

Electronic Properties: Calculating frontier molecular orbital (HOMO-LUMO) energies to understand the electronic transitions and reactivity of the complex.

Spectroscopic Correlations: Simulating electronic and vibrational spectra to aid in the interpretation of experimental data.

The absence of such theoretical data for This compound complexes means that a detailed, quantitative understanding of its coordination behavior from a computational perspective remains to be established. Future research endeavors are necessary to perform DFT calculations on hypothetical or synthesized metal complexes of this ligand to elucidate these fundamental properties.

For illustrative purposes, a general framework for presenting such theoretical data is provided in the tables below. It is important to reiterate that the values in these tables are hypothetical, as no specific studies on This compound were found.

Table 1: Hypothetical DFT-Calculated Parameters for a Metal Complex of this compound

ParameterHypothetical ValueDescription
Metal-Oxygen Bond Length (Å) 2.05The calculated distance between the metal center and the oxygen atom of the quinolinol ligand.
Metal-Nitrogen Bond Length (Å) 2.15The calculated distance between the metal center and the nitrogen atom of the quinolinol ligand.
Binding Energy (kcal/mol) -50.0The energy released upon the formation of the complex, indicating its thermodynamic stability.
HOMO Energy (eV) -6.2Energy of the Highest Occupied Molecular Orbital, related to the electron-donating ability of the complex.
LUMO Energy (eV) -2.5Energy of the Lowest Unoccupied Molecular Orbital, related to the electron-accepting ability of the complex.
HOMO-LUMO Gap (eV) 3.7The energy difference between the HOMO and LUMO, indicating the kinetic stability of the complex.

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis Data

InteractionSecond-Order Perturbation Energy E(2) (kcal/mol)Description
LP(O) -> LP(M)35.0Charge transfer interaction from a lone pair of the oxygen atom to an anti-bonding orbital of the metal, indicating the strength of the O-M dative bond.
LP(N) -> LP(M)25.0Charge transfer interaction from the lone pair of the nitrogen atom to an anti-bonding orbital of the metal, indicating the strength of the N-M dative bond.

The generation of actual data for these tables would require dedicated computational research projects focusing on the synthesis and theoretical analysis of metal complexes of This compound . Such work would be a valuable contribution to the field, providing a foundational understanding of the coordination chemistry of this specific quinolinol derivative.

Structure Reactivity and Structure Interaction Relationship Sar Studies: Mechanistic Insights

Systematic Analysis of Substituent Effects (C5-Chloro, C8-Methyl, C3-Phenyl) on Intrinsic Reactivity

The intrinsic reactivity of the 5-Chloro-8-methyl-3-phenyl-2-quinolinol molecule is a composite of the electronic and steric influences exerted by its substituents. Each group—the C5-chloro, C8-methyl, and C3-phenyl—modifies the electron density distribution and accessibility of the quinolinol ring system in distinct ways.

The C8-methyl group, in contrast, is an electron-donating group. It exhibits a positive inductive effect (+I) and a hyperconjugative effect, both of which increase the electron density of the quinoline (B57606) ring. This enhanced electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. Studies on substituted quinolines have shown that electron-donating groups generally accelerate reactions with electrophilic reagents. rsc.org The C8-methyl group would therefore be expected to activate the ring, partially counteracting the deactivating effect of the C5-chloro group.

The C3-phenyl group introduces significant steric bulk and also has electronic contributions. The phenyl ring itself can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction and the electronic demand of the transition state. Its presence at the C3 position, adjacent to the C2-hydroxyl group, can sterically hinder reactions at these positions.

Table 1: Predicted Electronic Effects of Substituents on the Quinolinol Ring

SubstituentPositionElectronic EffectPredicted Impact on Reactivity towards Electrophiles
ChloroC5-I > +R (Electron-withdrawing)Deactivating
MethylC8+I, Hyperconjugation (Electron-donating)Activating
PhenylC3-I (weak), ±R (context-dependent)Mildly deactivating or activating; significant steric hindrance

Stereochemical Influence on Molecular Interactions and Reaction Pathways

The three-dimensional arrangement of atoms in this compound, its stereochemistry, plays a crucial role in its molecular interactions and the feasibility of certain reaction pathways. The most significant stereochemical feature is the rotational freedom of the C3-phenyl group.

The phenyl ring at the C3 position is not coplanar with the quinolinol ring system due to steric hindrance from the C2-hydroxyl group and the C4-hydrogen atom. X-ray crystal structures of similar 3-phenyl-substituted quinoxalinones show a significant dihedral angle between the phenyl ring and the heterocyclic ring. nih.govnih.gov This twisted conformation has several important consequences. Firstly, it reduces the extent of pi-conjugation between the phenyl ring and the quinolinol system, thereby modifying the electronic effects of the phenyl group. Secondly, the out-of-plane orientation of the phenyl ring creates a specific three-dimensional pocket around the C2 and C3 positions, which can influence how the molecule docks with biological targets or interacts with reagents.

The presence of the bulky phenyl group can direct incoming reagents to attack the less hindered faces of the quinolinol ring. For instance, in reactions involving the C2-hydroxyl group, the phenyl ring could sterically shield one side of the molecule, leading to diastereoselective outcomes if a new stereocenter is formed. Similarly, the approach of a large reagent to the C4 position would be significantly impeded.

Electronic and Steric Contributions of the C3-Phenyl Moiety to Chemical Behavior

The phenyl group at the C3 position is a key determinant of the chemical behavior of this compound, contributing through both electronic and steric effects.

Electronic Contributions: The phenyl group is generally considered to be weakly electron-withdrawing through its inductive effect (-I) due to the higher s-character of the sp2 hybridized carbons of the phenyl ring compared to the sp3 carbons of an alkyl group. However, it can also participate in resonance (+R or -R), donating or withdrawing electron density from the quinolinol ring depending on the electronic demands of a reaction. In many contexts, the phenyl group can stabilize adjacent positive or negative charges through resonance. The extent of this resonance interaction is highly dependent on the dihedral angle between the phenyl and quinolinol rings. A larger twist angle, enforced by steric hindrance, will diminish this resonance contribution. nih.gov

Steric Contributions: The steric bulk of the C3-phenyl group is arguably its most significant contribution to the molecule's reactivity. This steric hindrance can:

Influence Tautomerism: 2-Quinolinol exists in a tautomeric equilibrium with its keto form, 2-quinolinone. The presence of a bulky substituent at the C3 position can influence the position of this equilibrium. While no direct data for the title compound exists, studies on related systems could provide insights.

Direct Reaction Pathways: As mentioned earlier, the phenyl group can block or hinder the approach of reagents to the C2 and C4 positions of the quinolinol ring. This can lead to enhanced reactivity at other, more accessible positions.

Impact Molecular Interactions: In the context of intermolecular interactions, the phenyl ring can participate in pi-pi stacking and hydrophobic interactions. nih.gov The orientation of the phenyl ring will dictate the geometry and strength of these interactions, which are crucial for crystal packing and binding to biological macromolecules. Studies on phenyl-substituted heterocyclic compounds have highlighted the importance of these interactions in their self-assembly and biological activity. nih.gov

Table 2: Summary of the Contributions of the C3-Phenyl Group

ContributionDescriptionConsequence
Electronic Weak -I effect, potential for ±R effect.Modulates the electron density of the quinolinol ring, dependent on conformation.
Steric Significant bulk due to its size.Influences the planarity of the molecule, hinders reactions at adjacent positions, and directs intermolecular interactions.

Comparative Reactivity and Interaction Studies with Positional Isomers (e.g., 7-Chloro-8-methyl-3-phenyl-2-quinolinol)

A comparative analysis with positional isomers, such as 7-Chloro-8-methyl-3-phenyl-2-quinolinol, can provide profound insights into the structure-reactivity relationships of the title compound. The seemingly minor shift of the chloro substituent from the C5 to the C7 position can lead to significant differences in chemical and physical properties.

The electronic influence of the chloro group at C7 would be different from that at C5. At the C7 position, the electron-withdrawing inductive effect would still be present, but its impact on the electron density of the pyridine (B92270) ring would be less direct compared to the C5 position. The resonance effect would also be altered, potentially leading to different patterns of activation and deactivation around the ring. For instance, in electrophilic substitution reactions on the benzene (B151609) ring portion, a C7-chloro substituent would be expected to have a different directing effect compared to a C5-chloro substituent.

From a steric perspective, a C7-chloro group is located further from the C2 and C3 positions compared to a C5-chloro group. This might result in less steric crowding around the reactive centers of the quinolinol core, potentially leading to different reaction kinetics or even different reaction outcomes.

Table 3: Predicted Differences in Properties between 5-Chloro and 7-Chloro Isomers

PropertyThis compound7-Chloro-8-methyl-3-phenyl-2-quinolinolRationale
Electronic Effect on Pyridine Ring More direct -I effect on the nitrogen-containing ring.Less direct -I effect on the nitrogen-containing ring.Proximity of the C5 position to the heteroatom.
Steric Hindrance around C4 Moderate steric influence from the C5-chloro group.Minimal steric influence from the C7-chloro group.The C7 position is further away from C4.
Dipole Moment Likely to have a different magnitude and vector compared to the 7-chloro isomer.Likely to have a different magnitude and vector compared to the 5-chloro isomer.The position of the polar C-Cl bond alters the overall molecular dipole.
Reactivity in Nucleophilic Aromatic Substitution Potentially different reactivity if the chloro is the leaving group.Potentially different reactivity if the chloro is the leaving group.The electronic environment of the C-Cl bond is different.

Advanced Applications and Future Research Directions in 2 Quinolinol Chemistry

Catalytic Applications and Mechanistic Aspects

The 2-quinolinol framework and its isomers are integral to modern catalysis, both as the target of efficient synthetic methods and as ligands that modulate the activity of metal centers. While specific catalytic applications of 5-Chloro-8-methyl-3-phenyl-2-quinolinol are not yet extensively documented, the broader class of quinoline (B57606) derivatives has demonstrated significant utility in facilitating a range of organic transformations.

Ruthenium(II) complexes featuring pyridine-quinoline type ligands have been developed as highly efficient catalysts for transfer hydrogenation reactions. nih.gov These systems, which use 2-propanol as a hydrogen source, can quantitatively convert ketones like acetophenone (B1666503) to their corresponding alcohols with high turnover frequencies (TOFs). nih.gov The mechanism is often proposed to be an inner-sphere process, where the quinoline ligand plays a crucial role in stabilizing the metallic center and facilitating the hydrogen transfer. nih.gov The electronic properties of substituents on the quinoline ring can significantly influence the catalytic performance. nih.gov

Furthermore, the synthesis of the 2-quinolone core itself is a major area of catalytic research. nih.govacs.org Innovative strategies include the use of o-quinone-based catalysts for the oxidative dehydrogenation of tetrahydroquinolines to produce quinolines under mild, aerobic conditions. acs.org This biomimetic approach is inspired by copper amine oxidases and highlights a non-biomimetic "addition-elimination" pathway. acs.org Additionally, biocatalysis offers a green alternative, with enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) being used for the synthesis of quinolines and 2-quinolones from various precursors. northumbria.ac.uk These enzymatic methods operate under mild conditions and demonstrate the potential for sustainable chemical production. northumbria.ac.uk Palladium-catalyzed reactions, such as carbonylative annulation and C-H activation, represent another powerful tool for constructing the 2-quinolone skeleton from simple starting materials. nih.gov

Table 1: Examples of Catalytic Systems Involving Quinoline/Quinolinol Scaffolds

Catalyst System Reaction Type Substrate Example Key Finding Reference(s)
Ruthenium p-Cymene Complexes with Pyridine (B92270)–Quinoline Ligands Transfer Hydrogenation Acetophenone Quantitative conversion to 1-phenylethanol (B42297) with high TOF. nih.gov
o-Quinone-based Catalyst with Co(salophen) Oxidative Dehydrogenation Tetrahydroquinolines Efficient synthesis of quinolines under ambient air at room temperature. acs.org
Monoamine Oxidase (MAO-N) Biocatalytic Oxidation 1,2,3,4-Tetrahydroquinolines Effective biotransformation to corresponding aromatic quinoline derivatives. northumbria.ac.uk
Palladium(0) Carbonylative Annulation o-Iodoaniline, Alkyne, CO Synthesis of 3- and 4-substituted 2-quinolones. nih.gov

Development of Fluorescent Probes and Sensors Based on 2-Quinolinol Scaffold

The inherent photophysical properties of the 2-quinolinol scaffold make it an exceptional platform for the design of fluorescent probes and sensors. These sensors are engineered to detect a variety of analytes, including metal ions, changes in pH, and biologically important molecules, with high sensitivity and selectivity.

Quinoline-based probes are particularly renowned for their ability to detect zinc ions (Zn²⁺), which play critical roles in physiological and pathological processes. acs.orgbohrium.com Researchers have designed novel two-photon fluorescent probes based on quinoline derivatives that exhibit a significant fluorescence enhancement upon binding to Zn²⁺. acs.org These probes can achieve exceptionally low detection limits, in the picomolar range, making them suitable for monitoring the minute fluctuations of intracellular free zinc ions in real-time using two-photon microscopy. acs.org The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF), which restricts photoinduced electron transfer (PET) upon metal ion coordination. rsc.org

The versatility of the 2-quinolinol scaffold extends to the detection of other species. For instance, quinoline-2-thiol (B7765226) derivatives have been explored as fluorescent sensors for metals and pH, where fluorescence is quenched by photoinduced electron transfer. researchgate.net Furthermore, quinoline-tagged organic probes have been developed for the highly sensitive detection of nitro-phenolic compounds, such as the explosive trinitrophenol (TNP), in aqueous media. rsc.org The design of these sensors often incorporates specific binding sites and leverages mechanisms like PET, intramolecular charge transfer (ICT), and hydrogen bonding to achieve selective analyte recognition. rsc.org

Table 2: Selected Fluorescent Probes Based on the Quinoline Scaffold

Probe Type Target Analyte Sensing Mechanism Key Feature Reference(s)
Quinoline-based two-photon probe Intracellular free Zn²⁺ Chelation-Enhanced Fluorescence (CHEF) Detection limit of 15.1 pM; suitable for real-time cell imaging. acs.org
Hydrophilic flavonol-quinoline conjugate Zn²⁺ Binding-induced emission enhancement Good biological compatibility for detecting Zn²⁺ in zebrafish. bohrium.com
Alkylated quinoline-2-thiol Metals and pH Photoinduced Electron Transfer (PET) Demonstrates fluorescence quenching upon analyte interaction. researchgate.net
Quinoline-tagged organic probe Trinitrophenol (TNP) PET, Hydrogen Bonding, π–π interactions Enables highly sensitive detection of nitroaromatic explosives in water. rsc.org

Contributions to Functional Organic Materials and Optoelectronic Devices

The 2-quinolinol core is a fundamental building block for a class of functional organic materials, particularly metal-quinoline complexes, that have found significant applications in optoelectronic devices. mdpi.commdpi.com These materials are prized for their thermal stability, electron transport capabilities, and tunable fluorescence, making them essential components in organic light-emitting diodes (OLEDs). mdpi.com

Metal quinolates, such as those involving aluminum (Alq₃) and zinc (ZnQ₂), are benchmark materials used as electron transport and emissive layers in OLEDs. mdpi.combohrium.com The properties of these complexes can be fine-tuned through the choice of the central metal ion and the substitution pattern on the quinoline ligand. bohrium.com These materials can be processed into thin films through both vacuum deposition and solution-based techniques, offering versatility in device fabrication. mdpi.com Research has focused on investigating their structural, photo-physical, and photometric parameters to optimize performance for specific applications, such as creating intense blue light emitters for displays. bohrium.com

Recent work has also explored the creation of hybrid films and bulk heterojunctions for other optoelectronic applications, such as photosensors and organic solar cells. mdpi.commdpi.com For example, a photoactive layer composed of zinc 8-hydroxyquinoline (B1678124) (ZnQ₂) as an electron donor and tetracyanoquinodimethane (TCNQ) as an electron acceptor has been investigated. mdpi.com The control over the HOMO-LUMO energy gap in these organic semiconductors is critical for achieving efficient charge transport and device performance. mdpi.com The inherent properties of the 2-quinolinol structure contribute to the favorable electronic and charge-transport characteristics of these advanced materials. nih.gov

Table 3: 2-Quinolinol Derivatives in Functional Materials

Material Application Key Property Reference(s)
Aluminum 8-hydroxyquinoline (Alq₃) OLEDs (Electron transport/emissive layer) High chemical and thermal stability, electro-luminescence. mdpi.com
Zinc 8-hydroxyquinoline (ZnQ₂) OLEDs, Photosensors Electron donor, forms photoactive layer with acceptor molecules. mdpi.com
Barium-based quinoline complexes (Baq₂) OLEDs Intense blue light emission, stable in various pH environments. bohrium.com
(Alq₃-TCNQ):Ppy hybrid film Photoconductors Tunable optical band gap, potential as an active layer in optoelectronic devices. mdpi.com

Future Perspectives in the Synthesis and Comprehensive Characterization of Novel 2-Quinolinol Derivatives

The continued advancement in the applications of 2-quinolinol derivatives is intrinsically linked to the development of novel, efficient, and sustainable synthetic methodologies. Future research will undoubtedly focus on creating new derivatives, like substituted versions of this compound, with tailored properties for specific functions.

A major trend is the move towards more environmentally friendly and atom-economical synthetic routes. acs.orgnih.gov This includes the development of metal-free synthesis strategies, which avoid the use of potentially toxic and expensive transition metals. acs.orgnih.govacs.org Multicomponent reactions (MCRs) are also gaining prominence as they allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials, showcasing high atom economy and enabling structural diversity. rsc.org Furthermore, innovative approaches leveraging C-H bond activation and photo-induced oxidative cyclization are expanding the toolkit for quinoline synthesis, offering new pathways to previously inaccessible structures. mdpi.com

Alongside advanced synthesis, comprehensive characterization is paramount. The elucidation of the chemical structures of novel 2-quinolinol derivatives relies on a suite of modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. nih.govimpactfactor.org For materials and probes, detailed photophysical and electrochemical analysis is crucial to understanding their behavior and potential applications. As new derivatives are created, there will be an increasing need for in-depth studies of their solid-state properties, molecular conformation, and interactions with biological or chemical targets. nih.gov The synergy between innovative synthesis and thorough characterization will continue to drive the discovery of next-generation 2-quinolinol-based molecules for catalysis, sensing, and materials science. impactfactor.orgacademicjournals.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-8-methyl-3-phenyl-2-quinolinol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via chlorination and methylation of a quinolinol precursor. For example, analogous methods involve reacting 8-hydroxyquinoline derivatives with formaldehyde and HCl under controlled stoichiometry to introduce chloromethyl groups . Optimization includes adjusting reaction temperature (e.g., 60–80°C), using excess methylating agents, and employing catalysts like AlCl₃. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (>75%) and purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Melting Point Analysis : Compare observed m.p. (e.g., ~280°C) with literature values to assess purity .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at C8, phenyl at C3) via chemical shifts (e.g., δ 2.5 ppm for CH₃, δ 7.2–7.8 ppm for aromatic protons) .
  • FT-IR : Identify hydroxyl (3400–3600 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches .
  • HPLC/GC-MS : Quantify purity (>98%) and detect trace impurities .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow OSHA guidelines for halogenated aromatics:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in airtight containers away from light and moisture.
  • First-aid measures: Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-carbon couplings .
  • X-ray Crystallography : Unambiguously confirm molecular geometry (e.g., dihedral angles between quinoline and phenyl groups) .
  • Isotopic Labeling : Trace reaction pathways to identify byproducts causing spectral discrepancies .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C5 chloro group shows high electrophilicity, making it reactive toward nucleophilic substitution .
  • Molecular Dynamics Simulations : Study solvent effects (e.g., polar aprotic solvents enhance SN2 reactivity) .
  • QSAR Models : Correlate substituent effects (e.g., methyl at C8) with biological activity for drug design .

Q. What experimental approaches validate the biological activity of this compound in antimicrobial assays?

  • Methodological Answer :

  • MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (concentration range: 1–100 µg/mL).
  • Time-Kill Curves : Assess bactericidal kinetics over 24 hours.
  • Synergy Studies : Combine with β-lactams or fluoroquinolones to evaluate enhanced efficacy .

Q. How can researchers design derivatives to improve the solubility of this compound without compromising activity?

  • Methodological Answer :

  • Functional Group Modifications : Introduce polar groups (e.g., -SO₃H at C2 or -OH at C7) via electrophilic substitution.
  • Prodrug Synthesis : Link to PEG or amino acids for pH-dependent release .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility while maintaining crystallinity .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :

  • Replicate Synthesis : Verify purity via independent synthesis using standardized protocols .
  • Meta-Analysis : Compare data across peer-reviewed studies (e.g., m.p. ranges: 278–284°C) to identify outliers .
  • Advanced Chromatography : Use UPLC with charged aerosol detection to quantify polymorphic impurities affecting thermal properties .

Q. What statistical tools are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models (software: GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • ANOVA with Tukey’s Test : Compare efficacy across derivatives (e.g., p < 0.05 for significant differences) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.